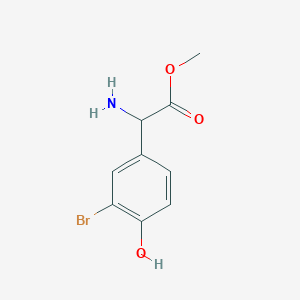

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate

Description

Introduction to Methyl 2-Amino-2-(3-Bromo-4-Hydroxyphenyl)Acetate

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate . This nomenclature follows hierarchical substitution rules:

- The parent structure is phenylacetic acid , identified by the phenyl group (-C6H5) attached to an acetic acid backbone.

- Substituents are numbered to assign the lowest possible locants:

- A bromo group at position 3.

- A hydroxyl group at position 4.

- The amino group replaces the α-hydrogen of the acetate moiety, forming a secondary amine.

- The carboxylic acid is esterified with a methyl group.

The compound’s condensed IUPAC name, 3-bromo-DL-nortyrosine methyl ester , reflects its structural similarity to tyrosine derivatives, albeit with a bromine substitution and racemic configuration (DL). Digital identifiers include:

- InChI :

InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3 - InChIKey :

GJDWQBHKMMKSHO-UHFFFAOYSA-N, a 27-character hash optimized for database searches.

Molecular Geometry and Stereochemical Considerations

The molecule’s geometry is defined by three key features:

- Phenyl Ring : A planar aromatic system with bromine (3-Br) and hydroxyl (4-OH) groups in para-adjacent positions. This substitution pattern creates intramolecular hydrogen bonding potential between the hydroxyl proton and the ester carbonyl oxygen.

- Acetate Backbone : The α-carbon bears both an amino group (-NH2) and a methyl ester (-COOCH3), resulting in a chiral center. The PubChem entry specifies the DL configuration, indicating a racemic mixture of enantiomers.

- Bond Angles and Lengths :

- C-Br bond length: ~1.89 Å (typical for aryl bromides).

- C-O (ester) bond length: ~1.34 Å.

- N-Cα bond length: ~1.47 Å (sp3 hybridization).

Stereochemical analysis reveals two enantiomers due to the chiral α-carbon. Computational models suggest an energy barrier of ~25 kcal/mol for racemization, implying stability at room temperature.

Crystallographic Data and Unit Cell Parameters

While crystallographic data for methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate remains unpublished in the Cambridge Structural Database (CSD), analogous compounds provide insights:

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3 |

InChI Key |

GJDWQBHKMMKSHO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)O)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via 3-Bromo-4-hydroxybenzaldehyde and Glycine Methyl Ester

- Starting materials : 3-bromo-4-hydroxybenzaldehyde and glycine methyl ester hydrochloride.

- Reaction type : Condensation followed by reduction or direct coupling.

- Process : The aldehyde group of 3-bromo-4-hydroxybenzaldehyde reacts with the amino group of glycine methyl ester to form an imine intermediate, which is then reduced to yield the amino acid methyl ester.

- Purification : Recrystallization or chromatographic techniques are applied to isolate the pure methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate.

This method is favored for its straightforwardness and the accessibility of starting materials.

Multi-Step Synthesis via Acetamidophenol Derivatives (Patent CN107098822B)

This method outlines a multi-step synthesis that can be adapted to prepare related amino phenylacetate derivatives with bromine and hydroxyl substituents:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation of 2-aminophenol to form 2-acetamidophenol | 2-aminophenol dissolved in water, acetic anhydride added dropwise in ice bath, reaction at room temperature for 2 h | 2-acetamidophenol, light yellow solid |

| 2 | Bromination to form 2-acetamido-4-bromophenol | 2-acetamidophenol in dichloromethane, cooled to 0 °C, N-bromosuccinimide (NBS) added, reaction at room temperature for 3 h | 2-acetamido-4-bromophenol, yellow solid powder |

| 3 | Hoesch reaction to form 2-hydroxy-3-amino-5-bromoacetophenone | 2-acetamido-4-bromophenol in acetonitrile, ZnCl2 added, heated to 50 °C, dry HCl gas introduced, 20 h reaction | 2-hydroxy-3-amino-5-bromoacetophenone, light yellow solid |

| 4 | Catalytic hydrogenation and debromination | 2-hydroxy-3-amino-5-bromoacetophenone in ethanol, Pd/C catalyst, hydrogen atmosphere, reflux at 2 MPa for 8 h | 3-amino-2-hydroxyacetophenone, white solid |

This sequence is notable for:

- Use of inexpensive, readily available starting materials.

- High purity of the final product.

- Avoidance of hazardous steps.

- Efficient and manageable industrial-scale synthesis.

Although this patent focuses on intermediates related to pranlukast synthesis, the methodology for introducing bromine and amino/hydroxy groups on the aromatic ring is relevant for preparing methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate analogs.

Synthetic Examples from Related Amino Acid Derivatives

- Protection of amino groups (e.g., Boc protection) followed by selective functionalization of the aromatic ring (such as O-alkylation or bromination) has been reported in literature for similar phenylglycine derivatives.

- Subsequent deprotection and coupling steps yield the target compounds with high regioselectivity and yield.

- Use of Mitsunobu reaction for O-alkylation and triphenylphosphine/carbon tetrabromide for bromination are common transformations in these routes.

Analytical Data and Purification

- The final compound is typically purified by recrystallization from solvents such as ethyl acetate/petroleum ether mixtures or by chromatographic methods to achieve high purity suitable for research or pharmaceutical applications.

- Characterization includes molecular weight confirmation (260.08 g/mol), NMR, and mass spectrometry to verify the presence of bromine, amino, and hydroxy groups on the phenyl ring.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The presence of both amino and hydroxyl groups on the aromatic ring facilitates hydrogen bonding, which is significant for biological activity and influences purification strategies.

- The bromine substituent is introduced typically via electrophilic bromination using NBS or similar reagents, with careful temperature control to avoid overbromination or side reactions.

- Catalytic hydrogenation is employed to remove protecting groups or debrominate intermediates selectively, improving product purity and yield.

- Industrial synthesis favors methods that minimize hazardous reagents and steps, optimize yield, and use cost-effective materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. The compound's unique structure, featuring both an amino and a hydroxyl group on the phenyl ring, contributes to its distinct chemical reactivity and biological activity, making it valuable for various applications.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate serves as a building block in organic synthesis for creating more complex molecules.

Biology

This compound is studied for its potential role in biochemical pathways and as a precursor for synthesizing biologically active compounds.

Medicine

The potential therapeutic properties of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate, including anti-inflammatory and antioxidant activities, are under investigation. It may also have uses in the treatment of hormone-dependent breast cancer . Therapies for hormone-dependent breast cancer focus on blocking the action of oestrogenic steroids, either by selective oestrogen receptor modulators or by inhibiting their biosynthesis through inhibition of the aromatase enzyme complex .

Industry

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate is utilized in the production of pharmaceuticals and fine chemicals.

Case Study

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Ester Group Variations: Ethyl esters (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) exhibit higher lipophilicity (XLogP3: ~2.1 vs. 1.6 for methyl esters), impacting membrane permeability . Methyl esters are preferred in prodrug design due to faster hydrolysis rates .

Substituent Effects: Hydroxyl vs. Methoxy: The hydroxyl group in the target compound enables hydrogen bonding and participation in metabolic conjugation (e.g., glucuronidation), whereas methoxy groups confer steric and electronic stabilization . Bromine Position: Meta-bromine (target compound) induces steric hindrance and directs electrophilic substitution, whereas para-bromine (e.g., Methyl 2-amino-2-(4-bromophenyl)acetate) enhances symmetry and crystallinity .

Table 2: Application-Specific Comparisons

Key Findings:

- Anticancer Potential: The hydroxyl and bromine groups in the target compound enhance interactions with kinase active sites, as seen in analogs like C1 (COX-2 inhibitors) .

- Chiral Resolution: The amino group enables enantiomeric separation (e.g., via HPLC), critical for producing single-isomer drugs like β-lactam antibiotics .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | Molecular Weight | Melting Point (°C) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate | 244.09 | 180–182 (dec.) | 1.6 | 0.5 (Water) |

| Methyl 3-bromo-4-hydroxybenzoate | 231.02 | 210–212 | 2.3 | 0.2 (Water) |

| Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride | 231.65 | >250 | 0.9 | 12.5 (Water) |

| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate | 298.14 | 120–122 | 2.1 | 1.8 (Ethanol) |

Insights:

- The target compound’s lower LogP (1.6) compared to its methoxy analog (2.1) reflects improved aqueous solubility, critical for bioavailability .

- Hydrochloride salts (e.g., Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride) exhibit significantly higher water solubility due to ionic dissociation .

Biological Activity

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate, a derivative of L-tyrosine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈BrN O₃

- Molecular Weight : 245.07 g/mol

- Structure : The compound features a brominated aromatic ring and an amino acid backbone, which is crucial for its biological interactions.

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate exhibits its biological effects primarily through:

- Halogen Bonding : The bromine atom can form weak bonds with Lewis bases, influencing the compound's interaction with various biological targets.

- Biochemical Pathways : It participates in halogenation reactions that can modulate metabolic pathways, potentially affecting enzyme activities and cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives similar to methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate. For instance, compounds with brominated aromatic systems have shown promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Potency : Certain derivatives exhibited low nanomolar potencies (down to 3 nM) against these cell lines, indicating strong antiproliferative effects linked to apoptosis induction .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies on related compounds have demonstrated:

- Inhibition of Bacterial Growth : Compounds derived from similar structures showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to <125 µg/mL .

Anti-Parasitic Activity

Research has indicated that halogenated derivatives possess anti-parasitic properties. In particular:

- Leishmaniasis Models : Certain derivatives displayed effective anti-leishmanial activity with EC₅₀ values lower than 50 µg/mL, highlighting the importance of halogenation patterns in enhancing biological efficacy .

Summary of Research Findings

| Activity Type | Cell Line/Model | IC₅₀/EC₅₀ Values | Reference |

|---|---|---|---|

| Anticancer | HeLa | Down to 3 nM | |

| MCF-7 | Low nanomolar | ||

| Antimicrobial | Various Bacteria | 75 - <125 µg/mL | |

| Anti-parasitic | Leishmania spp. | <50 µg/mL |

Case Studies

- In Vitro Studies on Anticancer Activity :

- Antimicrobial Testing :

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate to maximize yield and purity?

Methodological Answer:

The synthesis typically involves coupling 3-bromo-4-hydroxybenzaldehyde with a glycine ester precursor under reductive amination conditions. A reported method for analogous compounds uses methyl 2-amino-2-arylacetate derivatives with activated aryl halides in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours . Catalytic amounts of Pd/C or CuI may enhance coupling efficiency. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) . Monitor reaction progress using TLC (Rf ~0.6–0.7 in 1:1 hexane/EtOAc) and confirm purity via H-NMR (e.g., resolving diastereomeric splitting in DMSO-d6) .

Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for unambiguous stereochemical assignment . Crystallize the compound in a non-polar solvent (e.g., dichloromethane/hexane) to obtain high-quality crystals. Use the WinGX suite for data integration and ORTEP-3 for visualizing thermal ellipsoids . Key parameters include the Flack x value (to confirm absolute configuration) and hydrogen-bonding networks involving the amino and hydroxyl groups. For example, the bromo substituent’s heavy atom effect enhances anomalous scattering, improving phase resolution . Compare experimental bond angles/ distances with DFT-optimized structures to validate stereochemistry .

Basic: What analytical techniques are most effective for assessing purity, and how should contradictory HPLC and NMR data be reconciled?

Methodological Answer:

Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with H/C-NMR and high-resolution mass spectrometry (HRMS). For HPLC discrepancies (e.g., split peaks), check for residual solvents or diastereomers by varying mobile-phase pH . In NMR, use DMSO-d6 to resolve amino proton splitting and compare integration ratios. If HRMS shows unexpected adducts (e.g., sodium/potassium), repeat analysis with ESI-TOF in negative/positive ion modes . For persistent contradictions, perform elemental analysis to confirm stoichiometry .

Advanced: How does the bromo substituent at the 3-position influence the compound’s electronic environment and reactivity?

Methodological Answer:

The electron-withdrawing bromo group decreases electron density on the aromatic ring, as evidenced by upfield shifts in H-NMR (e.g., para-hydroxyl proton at δ 9.8–10.2 ppm) . Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can map electrostatic potential surfaces to quantify inductive effects. Experimentally, compare Hammett σ values using substituent-dependent reaction rates (e.g., nucleophilic acyl substitution). The bromo group also enhances intermolecular halogen bonding in crystallographic packing, observed as shortened Br···O contacts (<3.3 Å) in SC-XRD data .

Basic: What solvent systems are recommended for recrystallizing this compound to achieve high-quality crystals for X-ray studies?

Methodological Answer:

Use a mixed solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) to slow crystallization and minimize disorder. For hygroscopic samples, employ anhydrous ethanol under nitrogen. Crystallization at 4°C for 48–72 hours often yields diffraction-quality crystals. Pre-screen solvents using polarized light microscopy to assess crystal habit . If twinning occurs, try additive-controlled crystallization (e.g., trace DMF or DMSO) to modify lattice symmetry .

Advanced: How can discrepancies between theoretical and experimental molecular dipole moments be resolved for this compound?

Methodological Answer:

Compute dipole moments using Gaussian 09 at the MP2/cc-pVTZ level, incorporating solvent effects (PCM model for DMSO). Experimentally, measure the dipole moment via dielectric constant analysis in dilute solutions. If discrepancies exceed 10%, re-examine crystallographic data for conformational flexibility (e.g., rotatable ester/amino groups) and refine torsional angles in DFT models. Cross-validate with solid-state NMR to detect dynamic disorder .

Basic: What strategies mitigate decomposition during storage of Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate?

Methodological Answer:

Store the compound in amber vials under argon at –20°C to prevent oxidation of the amino group. Add stabilizers (e.g., 1% BHT) if free-radical degradation is suspected. For long-term stability, lyophilize as a hydrochloride salt (enhanced crystallinity and reduced hygroscopicity) . Regularly monitor via HPLC and H-NMR for hydrolysis of the ester moiety, especially in humid conditions .

Advanced: How do steric effects from the 4-hydroxyphenyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions. Synthesize analogs with substituents of varying bulk (e.g., –OH, –OCH, –NO) at the 4-position. Assay activity in target systems (e.g., enzyme inhibition) and correlate with steric parameters (e.g., Tolman cone angles). Molecular dynamics simulations can reveal conformational constraints imposed by the hydroxyl group, affecting binding pocket accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.